2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Description
The compound 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a purine derivative featuring a 2-chlorobenzyl group at the 7-position, a 3,5-dimethylpyrazole substituent at the 8-position, and an acetamide moiety at the 1-position of the purine core.
Properties
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O3/c1-11-8-12(2)28(24-11)19-23-17-16(26(19)9-13-6-4-5-7-14(13)21)18(30)27(10-15(22)29)20(31)25(17)3/h4-8H,9-10H2,1-3H3,(H2,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEFTKBYFZXYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule belonging to the purine family. Its unique structure allows it to exhibit diverse biological activities which are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Features
The molecular formula of the compound is . It features a purine core with substitutions that enhance its biological activity:
| Structural Feature | Description |
|---|---|
| Purine Core | Central structure providing base for biological activity |
| Chlorobenzyl Group | Enhances interaction with biological targets |
| Pyrazole Moiety | Contributes to anti-inflammatory and anticancer properties |
Anticancer Activity
Research indicates that this compound exhibits significant potential as an anticancer agent. It has been identified as a Kras inhibitor , targeting specific enzymes involved in cancer pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established anticancer drugs .
Anti-inflammatory Effects
The presence of the pyrazole moiety contributes to the anti-inflammatory properties of this compound. Studies have reported that derivatives with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide may also possess similar capabilities.
Case Studies
A series of studies have been conducted to evaluate the biological activities of purine derivatives. For instance:
- Anticancer Studies :
- Antiviral Screening :
- Anti-inflammatory Activity :
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Key applications include:
- Anticancer Properties : The compound has been identified as a potential inhibitor of enzymes involved in cancer pathways, particularly as a Kras inhibitor. This suggests its utility in targeting specific cancer types where Kras mutations are prevalent.
- Antiviral Effects : Similar compounds have shown antiviral properties, indicating that this compound may also possess the ability to inhibit viral replication or entry into host cells.
- Anti-inflammatory Activity : The ability to interact with various biological targets suggests potential anti-inflammatory applications, which are crucial in managing chronic inflammatory diseases.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Purine core with chlorobenzyl and pyrazole | Anticancer (Kras inhibitor), antiviral |
| 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | Similar pyrazole and purine structure | Antiviral and anticancer properties |
| 8-(methylamino)-7-(phenethyl)-purine derivatives | Varying aryl substitutions | Diverse biological activities including enzyme inhibition |
Case Study: Kras Inhibition
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited Kras-dependent signaling pathways in vitro. This inhibition led to reduced proliferation of cancer cell lines harboring Kras mutations. The study concluded that further exploration into this compound could yield valuable insights for developing targeted therapies against Kras-driven cancers.
Synthesis and Mechanism of Action
The synthesis of 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves several chemical reactions that modify the purine structure to enhance its biological activity. The mechanism of action is believed to involve the compound's interaction with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression and inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-Based Acetamide Derivatives
Key Observations:
Substituent Diversity: The target compound’s 2-chlorobenzyl and 3,5-dimethylpyrazole groups distinguish it from analogs featuring dihydrobenzodioxin or pyridinyl-triazolyl systems. Chlorobenzyl groups are known to enhance membrane permeability, while pyrazole rings may confer selectivity toward purine-binding enzymes . Analogs like 557063-71-5 and 557065-37-9 incorporate thioether-linked triazolyl-pyridine moieties, which could alter pharmacokinetic properties (e.g., metabolic stability) compared to the target’s acetamide .
Functional Implications: The acetamide (-NH₂) group in the target compound likely improves solubility, whereas sulfur-containing analogs (e.g., 557063-71-5) may exhibit higher lipophilicity, influencing tissue distribution .
Synthetic Pathways: While direct synthesis data for the target compound are unavailable, highlights methods for pyrazole-thiophene hybrid synthesis using malononitrile or ethyl cyanoacetate. Similar strategies may apply to the target compound, with modifications for purine core assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
